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Iodoacetamido-PEG8-acid

Cat. No.: B12062616
M. Wt: 609.4 g/mol
InChI Key: DWBDYRWMFAYNIL-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene (B3416737) Glycol (PEG)-based Bioconjugation Reagents

The core of Iodoacetamido-PEG8-acid is its polyethylene glycol (PEG) component. PEG is a hydrophilic and biocompatible polymer widely used in biomedical applications. nih.gov The process of attaching PEG chains to molecules, known as PEGylation, offers several advantages, including:

Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins. axispharm.com

Improved Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulating half-life in the body. nih.govaxispharm.com

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. nih.gov

This compound belongs to a class of discrete PEG (dPEG®) reagents, meaning it has a precisely defined length and molecular weight, in this case, containing eight PEG units. This uniformity is critical for producing homogeneous conjugates with predictable properties. broadpharm.com

The general structure of this compound features an iodoacetamide (B48618) group at one end and a carboxylic acid group at the other, separated by the PEG8 spacer. broadpharm.com

PropertyValue
Chemical Formula C21H40INO11
Molecular Weight 609.5 g/mol
CAS Number 1698019-88-3
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and CH2Cl2
Spacer Arm Length Approximately 29.1 Å

Significance of Heterobifunctional Linkers in Modular Chemical Synthesis

Heterobifunctional linkers are molecules that possess two different reactive functional groups. nih.gov This characteristic is paramount in modular chemical synthesis, an approach that involves assembling complex molecules from smaller, pre-functionalized building blocks. The distinct reactivity of each end of a heterobifunctional linker allows for a stepwise and controlled conjugation process. nih.gov

In the case of this compound, the two reactive ends are:

Iodoacetamide Group: This group is highly reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. axispharm.comnih.gov The reaction between an iodoacetamide and a thiol forms a stable thioether bond. This specificity allows for the targeted modification of proteins at cysteine residues. axispharm.com The iodoacetamide group is known for its rapid and efficient reaction with thiols, making it preferable for time-sensitive applications compared to less reactive haloacetamides like chloroacetamide. axispharm.com

Carboxylic Acid Group: This functional group can be activated to react with primary amine groups, such as those found on the side chain of the amino acid lysine (B10760008) or at the N-terminus of a protein. broadpharm.comthermofisher.com This reaction, typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), forms a stable amide bond. broadpharm.com

The orthogonal nature of these two reactive groups is the key to the utility of this compound. One can first react the iodoacetamide with a thiol-containing molecule, purify the product, and then react the carboxylic acid with an amine-containing molecule, or vice versa. This controlled, sequential addition prevents the formation of unwanted homodimers or polymers.

This modular approach is particularly valuable in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). In this context, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The PEG spacer in this compound not only improves the solubility and stability of the resulting ADC but also provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components.

Detailed Research Findings

While specific, in-depth peer-reviewed studies detailing the use of this compound are not extensively available in the public domain, its application can be inferred from the well-established reactivity of its functional groups and the known benefits of PEGylation. Research in the broader field of bioconjugation and ADC development frequently employs similar heterobifunctional PEG linkers. The choice of an 8-unit PEG spacer is often a balance between providing sufficient hydrophilicity and spatial separation without being excessively long, which could potentially lead to instability or altered pharmacokinetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40INO11 B12062616 Iodoacetamido-PEG8-acid

Properties

Molecular Formula

C21H40INO11

Molecular Weight

609.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)

InChI Key

DWBDYRWMFAYNIL-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Functional Group Interconversions

General Approaches to Iodoacetamido-PEG-Acid Synthesis

The synthesis of Iodoacetamido-PEG8-acid typically involves a multi-step process that begins with a polyethylene (B3416737) glycol (PEG) derivative containing the appropriate number of ethylene (B1197577) glycol units. evitachem.com A general synthetic strategy involves the initial protection of one terminus of a bifunctional PEG molecule, followed by the modification of the other terminus, and concluding with the deprotection and final functionalization.

One common approach starts with a PEG molecule that has two terminal hydroxyl groups. An orthogonal protection strategy is often employed, where each hydroxyl group is protected with a group that can be removed under different chemical conditions. researchgate.netd-nb.inforesearchgate.net This allows for the selective modification of one end of the PEG chain at a time.

A representative synthetic route can be summarized as follows:

Protection: Start with a di-hydroxy PEG8 molecule. One hydroxyl group is protected with a suitable protecting group, for example, a tert-butyl ester group to mask a future carboxylic acid.

Activation and Amination: The remaining free hydroxyl group is then activated, often by conversion to a better leaving group like a tosylate or mesylate. This activated group is subsequently displaced by an amine-containing reagent to introduce a primary amine.

Iodoacetylation: The newly introduced amine is then acylated using an iodoacetylating agent, such as iodoacetic anhydride (B1165640) or an activated ester of iodoacetic acid, to form the iodoacetamide (B48618) moiety.

Deprotection: Finally, the protecting group on the other terminus is removed to reveal the carboxylic acid, yielding the final this compound product. broadpharm.com

Purification after the reaction, often using techniques like chromatography or dialysis, is crucial to remove unreacted starting materials and byproducts. evitachem.com

Orthogonal Reactivity of Terminal Functional Groups

The utility of this compound as a crosslinker stems from the distinct and independent reactivity of its two terminal functional groups: the iodoacetamide and the carboxylic acid. This "orthogonal" reactivity allows for sequential or simultaneous conjugation reactions with different functional groups on target molecules.

Iodoacetamide Moiety as an Electrophilic Alkylating Agent

The iodoacetamide group is a highly effective electrophilic alkylating agent that exhibits a strong preference for reacting with sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins. thermofisher.comcreative-proteomics.comsigmaaldrich.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol attacks the carbon atom bonded to the iodine, displacing the iodide leaving group. nih.gov This results in the formation of a stable and irreversible thioether bond. thermofisher.comnih.gov

The reaction is most efficient at a pH range of 7.5 to 8.5. sigmaaldrich.com While iodoacetamides are highly selective for thiols, potential side reactions can occur with other nucleophilic amino acid residues like methionine, histidine, and tyrosine, particularly if free thiols are absent or at a higher pH. thermofisher.comsigmaaldrich.com The reaction should also be conducted in the absence of light, as iodoacetamides can be light-sensitive. thermofisher.com

Reactant Functional Group Resulting Linkage Reaction Conditions
Thiol (-SH)ThioetherpH 7.5 - 8.5
Amine (-NH2)Amide (less favorable)pH > 8
Histidine, MethionineAlkylated derivativesAbsence of thiols

This table summarizes the reactivity of the iodoacetamide moiety.

Carboxylic Acid Moiety for Amine-Reactive Coupling

The terminal carboxylic acid group provides a handle for conjugation to primary amines, forming a stable amide bond. medchemexpress.eumedchemexpress.commedchemexpress.com However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive carboxylate salt. libretexts.orgfishersci.co.uk Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.

Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of the desired amide bond. libretexts.orgcommonorganicchemistry.com To improve efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are often used. fishersci.co.uknih.gov These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine. nih.gov

Activating Agent Additive Intermediate Target Functional Group Resulting Linkage
EDC or DCCNoneO-acylisoureaPrimary AmineAmide
EDC or DCCNHS or HOBtNHS/HOBt active esterPrimary AmineAmide

This table outlines the common methods for activating the carboxylic acid moiety for amine coupling.

Mechanistic Principles of Bioconjugation Reactions

Thiol-Directed Covalent Modification via Iodoacetamide (B48618)

The iodoacetamide group is a well-established reagent for the selective modification of cysteine residues in proteins. creative-proteomics.com This specificity arises from the high nucleophilicity of the cysteine thiol group, particularly in its deprotonated thiolate form. creative-proteomics.comumich.eduacs.org

Nucleophilic Substitution Mechanism with Cysteine Thiolates

The reaction between the iodoacetamide group of Iodoacetamido-PEG8-acid and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The process is initiated by the nucleophilic attack of the sulfur atom of a deprotonated cysteine (thiolate anion) on the electrophilic carbon atom of the iodoacetamide that is bonded to iodine. evitachem.comnih.gov This attack leads to the displacement of the iodide ion, which serves as a good leaving group, and the formation of a stable and irreversible thioether bond between the cysteine residue and the PEG linker. evitachem.comnih.gov

Reaction Kinetics and pH Dependencies in Biological Buffers

The rate of the alkylation reaction is significantly influenced by the pH of the reaction medium. The reactive species is the thiolate anion (S-), and therefore, the reaction rate increases with higher pH as more of the thiol groups (-SH) are deprotonated. sigmaaldrich.com The typical pKa of a cysteine thiol group is around 8.5 to 9.0, but this can be influenced by the local microenvironment within a protein. acs.orgsigmaaldrich.com For instance, the presence of nearby positively charged amino acid residues like lysine (B10760008) can lower the pKa of a cysteine, enhancing its reactivity at a lower pH. acs.orgnih.gov Conversely, adjacent negatively charged residues such as aspartate or glutamate (B1630785) can increase the pKa, thereby retarding the reaction rate. acs.org

While alkaline conditions favor the formation of the more nucleophilic thiolate, a lower pH can enhance the chemoselectivity for thiol groups over other potentially reactive groups like amines. uky.edu Therefore, the optimal pH for a specific bioconjugation reaction is often a compromise between reaction rate and selectivity, typically falling within the range of pH 7.5 to 8.5. sigmaaldrich.com

Specificity and Selectivity Considerations for Thiol Alkylation

Iodoacetamide is highly selective for cysteine residues due to the strong nucleophilicity of the thiolate anion. creative-proteomics.comacs.org However, under certain conditions, side reactions can occur. At alkaline pH, iodoacetamide may also react with the side chains of other amino acids such as lysine and histidine. wiley-vch.desfrbm.org Methionine can also be modified by iodoacetamide, particularly under acidic conditions. sigmaaldrich.comwiley-vch.de To maintain high specificity for thiols, it is common practice to use the iodoacetamide reagent in a limited amount and to perform the reaction at the lowest pH that still allows for an acceptable reaction rate. sigmaaldrich.com It is also noteworthy that iodoacetamide is compatible with other bioconjugation chemistries, such as strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for multi-target labeling strategies. acs.org

Comparative Reactivity Profile with Other Alkylating Agents (e.g., Chloroacetamide, N-Ethylmaleimide)

Iodoacetamide is one of several reagents used for thiol alkylation. Its reactivity can be compared to other common alkylating agents like chloroacetamide and N-ethylmaleimide (NEM).

Chloroacetamide: Iodoacetamide is generally a more reactive alkylating agent than chloroacetamide. axispharm.com This is because iodide is a better leaving group than chloride, leading to a faster nucleophilic substitution reaction. However, chloroacetamide has been reported to exhibit even greater specificity for cysteine residues than iodoacetamide in some bioconjugation applications. wuxibiology.com

N-Ethylmaleimide (NEM): NEM reacts with thiols via a Michael-type addition reaction, which is typically faster than the SN2 reaction of iodoacetamide. nih.govsfrbm.org The reaction of NEM with thiols is also less dependent on pH. sfrbm.org However, NEM can be less specific than iodoacetamide, with a greater tendency to react with other nucleophiles like the amino groups of lysine and histidine, especially at alkaline pH. sfrbm.org Studies have shown that NEM can lead to a higher level of side reactions, particularly with the N-terminus of peptides and the side chain of lysine, compared to iodoacetamide. nih.gov

Alkylating AgentReaction Mechanism with ThiolsRelative ReactivityKey Considerations
Iodoacetamide SN2 Nucleophilic Substitution nih.govModerate to High nih.govnih.govHighly selective for thiols at controlled pH. creative-proteomics.comsigmaaldrich.com Potential for side reactions with other nucleophiles at higher pH. wiley-vch.desfrbm.org
Chloroacetamide SN2 Nucleophilic SubstitutionLower than Iodoacetamide axispharm.comMay offer higher specificity than iodoacetamide in certain contexts. wuxibiology.com
N-Ethylmaleimide (NEM) Michael Addition nih.govsfrbm.orgHigh, often faster than Iodoacetamide sfrbm.orgLess pH-dependent reaction. sfrbm.org Can be less specific with more side reactions, especially with amines. sfrbm.orgnih.gov

Amide Bond Formation with Primary Amine-Containing Biomolecules

The terminal carboxylic acid of this compound provides a second reactive handle for bioconjugation, allowing for the formation of stable amide bonds with primary amine groups present on biomolecules, such as the side chain of lysine residues or the N-terminus of a protein. broadpharm.com This reaction is not spontaneous and requires the activation of the carboxylic acid.

Carbodiimide-Mediated Coupling Mechanisms (e.g., EDC, HATU)

Carbodiimides are widely used "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. thermofisher.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, making it ideal for bioconjugation reactions in aqueous buffers. thermofisher.comnih.govcreative-proteomics.com The mechanism involves two main steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.comnih.gov This step is often favored under acidic to neutral pH conditions. nih.gov

Nucleophilic Attack by the Amine: The primary amine on the target biomolecule then performs a nucleophilic attack on the O-acylisourea intermediate. This results in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com

A significant challenge with EDC chemistry is the hydrolysis of the O-acylisourea intermediate in aqueous solutions, which regenerates the original carboxylic acid. thermofisher.com To improve the efficiency of the reaction and the stability of the activated species, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. EDC couples NHS to the carboxyl group, forming a more stable NHS ester intermediate, which then efficiently reacts with the primary amine. thermofisher.comdiva-portal.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a third-generation coupling reagent known for its high efficiency and ability to suppress racemization, particularly in peptide synthesis. chemicalbook.commychemblog.compeptide.com The mechanism of HATU-mediated coupling also involves the activation of the carboxylic acid:

A base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the HATU reagent. wikipedia.orgcommonorganicchemistry.com

This leads to the formation of a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com

The primary amine then reacts with this active ester to form the final amide bond. mychemblog.comcommonorganicchemistry.com The high coupling efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom, which is thought to stabilize the incoming amine through a hydrogen-bonded transition state. wikipedia.org

Coupling ReagentClassMechanismKey Features
EDC Carbodiimide thermofisher.comcreative-proteomics.comForms an O-acylisourea intermediate that reacts with amines. thermofisher.comnih.govWater-soluble. thermofisher.comcreative-proteomics.com Often used with NHS or Sulfo-NHS to improve efficiency and stability of the active intermediate. thermofisher.comdiva-portal.org
HATU Uronium/Aminium Salt chemicalbook.commychemblog.comwikipedia.orgForms a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.comHigh coupling efficiency and fast reaction rates. wikipedia.org Reduces the risk of racemization. chemicalbook.com

Optimization of Coupling Conditions for Biomolecule Conjugation

The successful bioconjugation of this compound to biomolecules, such as proteins or peptides, is critically dependent on the careful optimization of reaction conditions. This bifunctional linker possesses two distinct reactive moieties: an iodoacetamide group and a terminal carboxylic acid. broadpharm.com The optimization strategy is dictated by which functional group is being utilized for conjugation, as each has a different reaction mechanism and optimal parameter set.

The iodoacetamide group is an alkylating agent that covalently binds with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins. broadpharm.com The terminal carboxylic acid, on the other hand, can be chemically activated to form a stable amide bond with primary amine groups, such as those on lysine residues or the N-terminus of a protein. broadpharm.combroadpharm.com Effective conjugation requires fine-tuning of parameters including pH, temperature, reactant concentrations, and reaction time to maximize yield and selectivity while preserving the integrity of the biomolecule.

Optimization of Iodoacetamide-Thiol Conjugation

The reaction between the iodoacetamide moiety and a thiol group is a nucleophilic substitution reaction. The efficiency of this alkylation is highly dependent on the deprotonation of the thiol to its more nucleophilic thiolate anion form (S⁻). acs.org Consequently, pH is the most critical parameter to control.

pH: The rate of the thiol-alkylation reaction is pH-dependent. The pKa of cysteine's sulfhydryl group in a protein context can vary but is typically around 8.5. For the reaction to proceed efficiently, the pH of the buffer solution should be maintained close to or slightly below the pKa of the thiol to ensure a sufficient concentration of the reactive thiolate anion. acs.org A pH range of 7.5 to 8.5 is generally considered optimal. While higher pH values increase the concentration of the thiolate anion and accelerate the reaction, they also increase the risk of side reactions, such as the hydrolysis of the iodoacetamide group and potential reaction with other nucleophilic residues like lysine. thermofisher.com

Temperature and Time: Conjugation reactions involving iodoacetamides are often performed at room temperature (20-25°C) or 37°C. google.com Reaction times can range from a few hours to overnight (e.g., 4 to 20 hours), depending on the reactivity of the specific thiol and the desired degree of conjugation. google.com Monitoring the reaction progress is essential to determine the optimal endpoint.

Reagent Concentration: The molar ratio of the this compound reagent to the biomolecule is a key factor. An excess of the PEG reagent is typically used to drive the reaction to completion. Molar equivalents can range from as low as 2.5 to 30 or higher, depending on the number of available thiols and the target conjugation efficiency. google.com

The following table summarizes typical starting conditions for the optimization of iodoacetamide-thiol conjugation.

ParameterRecommended RangeRationale
pH 7.5 - 8.5Balances sufficient thiolate anion concentration for reaction with minimizing side reactions. acs.org
Temperature 4°C - 37°CLower temperatures can improve selectivity and stability; higher temperatures increase reaction rate. google.com
Molar Excess of Reagent 2.5 - 30 foldDrives the reaction forward; the optimal ratio depends on the specific biomolecule and desired labeling density. google.com
Reaction Time 2 - 20 hoursDependent on temperature, pH, and reactant concentrations. Requires empirical determination. google.com
Buffer System Phosphate, Borate, BicarbonateMust be free of thiol-containing agents (e.g., DTT). thermofisher.comgoogle.com

Optimization of Carboxylic Acid-Amine Conjugation

The conjugation of the terminal carboxylic acid of this compound to a primary amine on a biomolecule is not spontaneous and requires chemical activation. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate. thermofisher.cn This is typically a two-step process, each with its own optimal pH.

pH: The optimization of pH is crucial and biphasic.

Activation Step: The reaction of the carboxylic acid with EDC to form the highly reactive O-acylisourea intermediate is most efficient in acidic conditions, typically at a pH of 4.5-5.5. acs.orgthermofisher.cn This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.

Coupling Step: The subsequent reaction of the activated intermediate (either the O-acylisourea or the more stable NHS ester) with the primary amine of the biomolecule is favored at a physiological to slightly alkaline pH (pH 7.2-8.5). thermofisher.cnacs.org At this pH, the amine is deprotonated and sufficiently nucleophilic. Performing this as a two-pot reaction or a one-pot reaction with a pH shift allows for greater control and efficiency.

Coupling Agents: The choice and concentration of coupling agents are critical. EDC is the primary activator, while the addition of NHS or its water-soluble analog (Sulfo-NHS) is highly recommended to improve the efficiency and stability of the amine-reactive intermediate, thereby increasing the final conjugate yield. thermofisher.cn

Temperature and Time: Activation is often performed at room temperature for a short period (e.g., 15-60 minutes). The subsequent coupling reaction can proceed for several hours (e.g., 2 hours to overnight) at room temperature or 4°C to minimize potential degradation of the biomolecule or hydrolysis of the activated ester. google.com

The following table summarizes typical conditions for the optimization of a two-step EDC/NHS-mediated acid-amine conjugation.

ParameterRecommended RangeRationale
Activation pH 4.5 - 5.5Optimizes the formation of the O-acylisourea intermediate by EDC. acs.orgthermofisher.cn
Coupling pH 7.2 - 8.5Ensures the primary amine is sufficiently nucleophilic for the coupling reaction. thermofisher.cnacs.org
Temperature 4°C - 25°CLower temperatures enhance the stability of the active ester and preserve biomolecule integrity. google.com
Reagents EDC, NHS (or Sulfo-NHS)EDC is the activator; NHS stabilizes the active intermediate, improving coupling efficiency. thermofisher.cn
Buffer System MES (for activation), PBS or Borate (for coupling)Buffers must be free of extraneous carboxyl and amine groups. thermofisher.cn

Applications in Protein and Peptide Bioconjugation

Strategies for Homogeneous and Site-Specific Protein Conjugation

Achieving a uniform population of conjugated proteins with a specific drug-to-antibody ratio (DAR) is crucial for the efficacy and safety of protein therapeutics like ADCs. nih.govfau.de Iodoacetamido-PEG8-acid facilitates controlled and site-specific conjugation, leading to more homogeneous products. nih.govresearchgate.netmdpi.com

The iodoacetamide (B48618) group of the crosslinker specifically targets the thiol groups of cysteine residues. medchemexpress.comevitachem.com By controlling the reaction conditions, such as pH, it is possible to selectively modify cysteine residues over other nucleophilic amino acids like lysine (B10760008). acs.org This allows for a degree of control in the conjugation process even with native proteins that have multiple potential reaction sites. acs.orgthermofisher.cn

The terminal carboxylic acid of this compound can be activated by reagents like EDC or HATU to react with primary amines on the protein surface, forming stable amide bonds. broadpharm.commedchemexpress.com This two-step process allows for the directed conjugation of molecules to different sites on a protein.

A more precise method for achieving site-specific conjugation involves genetically engineering proteins to introduce cysteine residues at specific locations. nih.govresearchgate.net This technique, known as the THIOMAB™ technology, allows for the creation of well-defined therapeutic conjugates. nih.govnih.gov this compound is an ideal reagent for this approach, as its iodoacetamide group will selectively react with the engineered cysteine's free thiol group. evitachem.comaxispharm.com This strategy has been successfully used to produce homogeneous antibody-drug conjugates with a specific drug-to-antibody ratio. nih.govresearchgate.net

Researchers have explored various sites within antibody structures, such as the Fab and Fc regions, for cysteine engineering to optimize conjugation efficiency and the stability of the resulting conjugate. nih.govresearchgate.netmdpi.com PEGylation, the process of attaching PEG chains, is often used as a screening method to assess the accessibility and reactivity of these engineered cysteines. nih.govresearchgate.netmdpi.com

Functionalization of Peptides for Targeted Delivery and Probing

Peptides are increasingly used for targeted drug delivery due to their high specificity and biocompatibility. frontiersin.orgnih.govnih.gov this compound can be used to functionalize peptides, enabling them to be attached to drug-loaded nanoparticles or other therapeutic agents. axispharm.com The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. axispharm.com

Peptide-based probes are also valuable tools in diagnostics and research. nih.gov By conjugating a peptide with a reporter molecule using this compound, researchers can create probes to study biological processes like protein-protein interactions or enzyme activity. axispharm.comnih.gov

Impact on Protein Stability and Folding Dynamics Post-Conjugation

The process of conjugation can sometimes negatively impact the stability and function of a protein. nih.govresearchgate.net However, the use of reagents like this compound can help mitigate these effects and in some cases, even enhance protein stability. axispharm.comresearchgate.net

Free thiol groups on cysteine residues can lead to the formation of incorrect (non-native) disulfide bonds, which can cause protein aggregation and loss of function. nih.govplos.org The iodoacetamide group of this compound reacts with these free thiols, effectively capping them and preventing them from forming unwanted disulfide bridges. axispharm.combroadpharm.com This is particularly important during protein refolding processes and in the production of therapeutic proteins where aggregation is a significant concern. nih.govplos.orgnih.gov Studies on hen egg-white lysozyme (B549824) (HEWL) have shown that blocking disulfide bond formation with iodoacetamide can weaken the non-covalent forces that drive aggregation. nih.govplos.org

The addition of the hydrophilic PEG8 spacer can help to maintain the native conformation of the protein after conjugation. researchgate.netepo.org The PEG chain creates a hydration shell around the protein, which can help to prevent aggregation and maintain the protein's tertiary and quaternary structure. researchgate.net This is crucial for preserving the biological activity of the protein. Site-specific conjugation, as facilitated by this compound, is less likely to disrupt the protein's structure compared to random conjugation methods. nih.gov

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC21H40INO11 broadpharm.com
Molecular Weight~609.5 g/mol evitachem.comaxispharm.com
AppearanceWhite to off-white solid
SolubilitySoluble in water, DMSO, DMF broadpharm.com
Reactive GroupsIodoacetamide, Carboxylic Acid broadpharm.commedchemexpress.com

Table 2: Applications of this compound in Bioconjugation

ApplicationDescriptionKey AdvantagesSource
Antibody-Drug Conjugates (ADCs)Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.Homogeneous products with defined DAR, improved therapeutic index. nih.govnih.govresearchgate.net
Peptide FunctionalizationModification of peptides for targeted delivery or as diagnostic probes.Enhanced solubility, improved pharmacokinetics, targeted delivery. axispharm.comfrontiersin.orgnih.gov
Protein StabilizationCapping of free thiols to prevent aggregation and maintain protein structure.Prevention of non-native disulfide bonds, maintenance of protein folding. axispharm.comnih.govplos.org

Advanced Research Domains Utilizing Iodoacetamido Peg8 Acid

Proteomic Analysis and Cysteine Reactivity Profiling

The iodoacetamide (B48618) moiety of the compound is an alkylating agent that specifically and covalently binds to the thiol group of cysteine residues under appropriate pH conditions. This reactivity is extensively leveraged in proteomics to study protein structure, function, and abundance.

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Thiol alkylation is a critical step in many of these workflows, particularly those involving mass spectrometry. In these methods, after protein extraction and denaturation, cysteine residues are first reduced and then alkylated to prevent the reformation of disulfide bonds and to ensure consistent peptide ionization.

Iodoacetamido-PEG8-acid can be integrated into label-based quantification strategies. For instance, in a differential alkylation approach, two different samples can be labeled with alkylating agents of different masses. While traditional methods use stable isotope-labeled reagents, a strategy using iodoacetamide and another reagent like acrylamide has been proposed as a cost-effective alternative. nih.govmdpi.com The mass difference introduced by the specific alkylating agent allows for the relative quantification of cysteine-containing peptides when the samples are mixed and analyzed by high-resolution mass spectrometry. nih.govresearchgate.net Such workflows are compatible with various platforms, including those designed for analyzing newly synthesized proteins, such as the Quantitative Newly Synthesized Proteome Analysis (QuaNPA) workflow. nih.gov The incorporation of the PEG8 chain modifies the resulting peptide's properties, which must be accounted for during data analysis.

Cysteine residues exhibit varying degrees of reactivity depending on their local microenvironment within a protein, which can be influenced by factors like pKa and accessibility. This differential reactivity is often linked to the protein's functional or regulatory state. Mapping these "reactive cysteines" provides insights into protein function and can identify potential sites for covalent drug targeting.

This compound serves as a foundational structure for probes used in Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy to map reactive residues. nih.gov Probes based on this structure, such as Iodoacetamide-PEG-desthiobiotin (IA-DTB), are widely used to profile protein cysteines. nih.govbiorxiv.org The iodoacetamide group acts as the "warhead" that covalently binds to reactive cysteines. The PEG linker provides solubility and spatial separation, while the terminal group (in this case, the carboxylic acid) allows for conjugation to a reporter tag, such as biotin for enrichment or a fluorophore for imaging. By treating biological samples with such probes and subsequently using mass spectrometry, researchers can identify and quantify thousands of reactive cysteines across the proteome, providing a snapshot of the functional state of these proteins. nih.govresearchgate.net This approach has been successfully applied to map reactive cysteines within the immunopeptidome, specifically on Major Histocompatibility Complex class I (MHC-I)-bound peptide antigens. biorxiv.orgresearchgate.net

Once a protein is modified by this compound, mass spectrometry (MS) is the primary tool for characterizing the resulting adduct. The covalent modification adds a specific mass to the cysteine-containing peptide, which is readily detectable by MS. For a standard iodoacetamide modification, the mass increase is 57 Daltons (Da). researchgate.net For this compound, the entire mass of the reagent is added to the peptide.

High-resolution mass spectrometers, such as Orbitrap-based instruments, are essential for accurately identifying the modified peptides. thermofisher.com The process involves digesting the modified protein with a protease like trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The initial MS scan identifies the mass of the modified peptides, and subsequent MS/MS fragmentation confirms the peptide sequence and pinpoints the exact cysteine residue that was modified. The presence of the PEG chain can influence peptide fragmentation and chromatographic retention, requiring optimized MS methods and data analysis algorithms for confident identification. thermofisher.com This detailed characterization is crucial for validating the site of modification and understanding the interaction between the reagent and the target protein.

While the iodoacetamide group is highly reactive towards cysteine thiols, it is not perfectly specific and can react with other nucleophilic amino acid residues, leading to by-product formation. nih.govresearchgate.net This is a critical consideration in proteomics experiments, as these side reactions can complicate data analysis and lead to misinterpretation. researchgate.net

Studies have shown that iodoacetamide can react with the N-terminal amine group of peptides, which can even be dialkylated with sufficient reaction time. nih.govresearchgate.net In fact, the N-terminal amino group may react faster than the side chains of residues like tyrosine or histidine. nih.gov Other amino acids that can be modified by iodoacetamide include methionine, lysine (B10760008), glutamic acid, and aspartic acid. researchgate.net A particularly problematic artifact occurs when iodoacetamide reacts with lysine, as it can generate an adduct that mimics the diglycine remnant left by trypsin digestion of a ubiquitinated protein, potentially leading to false-positive identification of ubiquitination sites. researchgate.net These undesired reactions are influenced by factors such as pH, reagent concentration, and incubation time. Therefore, careful optimization of reaction conditions is necessary to maximize cysteine specificity and minimize the formation of confounding by-products.

Table 1: Potential Off-Target Reactions of the Iodoacetamide Moiety
Amino Acid ResidueSite of ReactionPotential for By-Product FormationReference
N-terminusα-amino groupHigh; can be mono- or di-alkylated nih.govresearchgate.net
Lysineε-amino groupModerate; can mimic ubiquitination tag researchgate.net
HistidineImidazole ringModerate nih.govresearchgate.net
MethionineThioetherModerate researchgate.net
TyrosinePhenol groupLow nih.govresearchgate.net
Aspartic AcidCarboxyl groupLow researchgate.net
Glutamic AcidCarboxyl groupLow researchgate.net
C-terminusCarboxyl groupLow nih.gov

Design and Synthesis of Molecular Probes for Chemical Biology

The bifunctional nature of this compound makes it an ideal building block for creating customized molecular probes. These probes are designed to investigate biological systems by targeting specific molecules and reporting on their presence or activity, often through fluorescence.

The terminal carboxylic acid of this compound provides a convenient chemical handle for conjugation to other molecules, most notably fluorescent dyes. broadpharm.com By using standard coupling chemistry, such as reactions involving carbodiimides like EDC, the acid can be covalently linked to an amine-containing fluorophore. This synthesis results in a new molecule that combines the cysteine-reactivity of the iodoacetamide group with the spectroscopic properties of the fluorescent dye.

Such probes are invaluable tools in chemical biology. mdpi.com For example, a probe synthesized from this compound and a fluorophore can be used to label specific cysteine residues on a purified protein for subsequent analysis by fluorescence spectroscopy or to visualize the protein's localization within a cell using fluorescence microscopy. The principle of attaching a fluorophore to an iodoacetamide group has been demonstrated in reagents like fluorescein iodoacetamide (FIA), which has been used to create fluorescently labeled RNA through self-alkylation promoted by a ribozyme. nih.gov The PEG8 spacer in this compound is particularly beneficial as it enhances the water solubility of the probe and provides a flexible linker that minimizes potential steric hindrance between the fluorophore and the target protein. axispharm.com

Table 2: Components of a Fluorescent Probe from this compound
ComponentFunctionExample
Iodoacetamide GroupCovalently binds to cysteine residuesReactive "warhead"
PEG8 LinkerIncreases solubility and provides spacingHydrophilic spacer
Conjugated FluorophoreEnables detection via fluorescenceFluorescein, Rhodamine, etc.

Conjugation for Radiopharmaceutical and Molecular Imaging Agents

The development of targeted radiopharmaceuticals and molecular imaging agents is a rapidly advancing field in medicine, crucial for both diagnostics and therapy. nih.govresearchgate.net These agents require precise targeting of specific biological entities, such as receptors on cancer cells. This is often achieved by conjugating a targeting biomolecule, like a peptide or antibody, to a radionuclide. The linker molecule connecting these two components plays a pivotal role in the efficacy and pharmacokinetic properties of the final conjugate.

This compound serves as a heterobifunctional linker in this context. Its key features are particularly advantageous for creating stable and effective radiopharmaceutical agents:

Thiol-Reactive Conjugation : The iodoacetamide group selectively reacts with thiol (sulfhydryl) groups found in the cysteine residues of peptides and antibodies. axispharm.combroadpharm.com This reaction forms a stable covalent bond, ensuring the radionuclide remains firmly attached to the targeting biomolecule under physiological conditions. axispharm.com

PEG Spacer : The eight-unit polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the conjugate, which is often a challenge with large, complex biomolecules. axispharm.com Furthermore, the PEG chain can improve the pharmacokinetic profile of the radiopharmaceutical by extending its circulation time in the bloodstream and reducing immunogenicity. axispharm.com

Carboxylic Acid Handle : The terminal carboxylic acid provides a versatile point of attachment for a chelating agent. broadpharm.com This chelator is essential for securely holding the radioactive metal ion (radionuclide) used for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177). nih.gov

The modular nature of this compound allows for a controlled, stepwise synthesis. First, the chelator can be attached to the carboxylic acid end. Subsequently, this construct can be conjugated to a thiol-containing targeting peptide or antibody via the iodoacetamide group. This systematic approach is critical for producing homogeneous and well-defined radiopharmaceuticals, which is a key requirement for clinical applications. The use of fatty acids as albumin binders is another promising strategy for developing peptide-based radiopharmaceuticals for long-term tumor-targeted radiotherapy. mdpi.com

Functionalization of Biomaterials and Surfaces for Biointerface Engineering

Biointerface engineering aims to control the interactions between biological systems and artificial materials. This is fundamental for a wide range of biomedical applications, from medical implants and biosensors to drug delivery systems. The surface properties of a material dictate its biological response. Functionalizing these surfaces with specific biomolecules can enhance biocompatibility, promote desired cellular interactions, and create highly specific diagnostic tools.

This compound is a valuable tool in this field due to its ability to covalently attach biomolecules to solid supports in a controlled manner. nih.gov Its heterobifunctional structure allows for the creation of well-defined, biologically active surfaces.

The immobilization of proteins, antibodies, or peptides onto surfaces is essential for applications like protein arrays, drug screening, and medical diagnostics. nih.gov The method of attachment is critical; non-specific adsorption often leads to randomly oriented molecules, which can result in loss of biological activity. nih.gov Site-specific covalent immobilization, facilitated by linkers like this compound, ensures a uniform and defined orientation of the biomolecules. nih.govnih.gov

The process typically involves a two-step reaction:

The solid support (e.g., a glass slide, gold nanoparticle, or polymer bead) is first functionalized with primary amine groups. The carboxylic acid terminus of this compound is then activated (using agents like EDC or HATU) and reacted with these amines to form a stable amide bond, tethering the linker to the surface. broadpharm.com

A biomolecule containing a free thiol group (cysteine residue) is then introduced. The iodoacetamide group on the surface-bound linker reacts specifically with the thiol, covalently immobilizing the biomolecule. broadpharm.com

This strategy provides several advantages:

Controlled Orientation : By targeting a specific cysteine residue on the protein, a uniform orientation is achieved, which can be crucial for maintaining the protein's function, for instance, by ensuring that an enzyme's active site or an antibody's binding site remains accessible. nih.gov

Spatial Separation : The PEG8 spacer arm physically separates the immobilized biomolecule from the surface, minimizing steric hindrance and potential denaturation that could occur from direct contact with the support material. nih.gov

Reduced Non-specific Binding : The hydrophilic PEG chains create a surface layer that resists the non-specific adsorption of other proteins from the sample, reducing background noise in diagnostic assays.

Support MaterialImmobilization MethodAdvantageApplication
Porous Polymer Beads Covalent, Hydrophobic, Ionic, His-tag AffinityHigh immobilization yields (>95%)Biocatalysis
Mesoporous Materials Covalent Binding, EncapsulationProtects protein structure, good catalytic propertiesBiocatalysis
Ceramic Membranes Physical AdsorptionSimple procedureBioprocessing
Sepharose (Agarose) Resins Click Chemistry (SPAAC)High immobilization yieldBiosensors, Affinity Chromatography

This table summarizes various support materials and immobilization techniques, highlighting the advantages and applications relevant to biointerface engineering.

The chemical nature of a biomaterial's surface is a primary determinant of its biocompatibility. Unmodified surfaces can trigger inflammatory responses or be fouled by the non-specific adsorption of proteins, leading to device failure. Coating surfaces with PEG chains, a process known as PEGylation, is a widely used strategy to improve biocompatibility. By functionalizing a surface with this compound, a dense layer of hydrophilic PEG chains can be created. This layer forms a steric barrier that repels proteins and cells, preventing fouling and reducing the foreign body response.

In the realm of biosensing, performance is dictated by sensitivity and specificity. The controlled, site-specific immobilization of receptor molecules (e.g., antibodies, aptamers) is critical for optimal sensor performance. nih.gov Using this compound to create the sensor surface ensures that the binding sites of these receptors are oriented away from the surface and are readily accessible to the target analyte. nih.gov This ordered arrangement, combined with the anti-fouling properties of the PEG spacer, leads to a higher signal-to-noise ratio and improved sensor sensitivity.

Application in Targeted Protein Degradation (PROTAC) Research

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery. mdpi.comnih.gov Unlike traditional inhibitors that only block a protein's function, TPD aims to completely remove the disease-causing protein from the cell. scilit.com The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs). mdpi.com

PROTACs are heterobifunctional molecules comprising three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.comnih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. mdpi.com

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy. nih.govprecisepeg.com PEG-based linkers are the most frequently used motifs in PROTAC design, with statistical analysis showing their incorporation in over half of all reported PROTACs. biochempeg.com this compound serves as a versatile building block for constructing these crucial linkers.

Its bifunctional nature allows it to be incorporated into a PROTAC synthesis strategy. For example, the carboxylic acid can be coupled to the E3 ligase ligand, and the iodoacetamide group can be reacted with a thiol-modified POI ligand (or vice versa, through various synthetic transformations). The PEG8 component confers several beneficial properties to the resulting PROTAC molecule:

Enhanced Solubility : The hydrophilic PEG chain improves the aqueous solubility of the PROTAC, which is often a significant challenge for these relatively large and complex molecules. biochempeg.comprecisepeg.com

Improved Cell Permeability : The linker's properties, including its polarity, influence the PROTAC's ability to cross the cell membrane and reach its intracellular targets. PEG linkers can help balance the hydrophilicity and lipophilicity required for effective cell uptake. precisepeg.com

Facilitated Synthesis : The availability of bifunctionalized PEG linkers of various lengths simplifies the assembly of PROTAC libraries for screening and optimization. biochempeg.com

The length and chemical composition of the linker have a profound impact on the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation. precisepeg.com An optimal linker length is required to allow the two proteins to interact effectively for efficient ubiquitination. nih.gov

Research has consistently shown that linker length is a critical parameter that must be optimized for each specific target and E3 ligase pair.

Optimal Length is Target-Dependent : A study developing PROTACs to degrade the Estrogen Receptor (ERα) found that a linker with a 16-atom chain length exhibited the highest degradation efficacy. nih.govrsc.org PROTACs with either shorter or longer linkers showed a sharp decrease in potency. nih.gov

Length Can Dictate Selectivity : In another example, a PROTAC with a two-unit PEG linker was able to degrade both EGFR and HER2 proteins. However, simply extending the linker by one ethylene (B1197577) glycol unit (to a three-unit PEG linker) resulted in a PROTAC that selectively degraded EGFR while sparing HER2. nih.gov

Minimum Length Requirements : For some target-ligase pairs, a minimum linker length is necessary to initiate degradation. For instance, PROTACs targeting TBK1 and the VHL E3 ligase showed no degradation activity with linkers shorter than 12 atoms, but longer linkers significantly improved the degradation potential.

The composition of the linker also affects a PROTAC's pharmacokinetic properties. While simple alkyl chains are stable, they can be hydrophobic, leading to poor solubility. nih.gov In contrast, PEG linkers enhance hydrophilicity, which can improve both solubility and cell permeability, ultimately affecting the molecule's bioavailability and metabolic stability. precisepeg.com

PROTAC TargetLinker ModificationObserved Effect on Activity
Estrogen Receptor (ERα) Varying alkyl chain length (9, 12, 16, 19, 21 atoms)Optimal degradation observed with a 16-atom linker; potency decreased with shorter or longer linkers. nih.govnih.gov
EGFR/HER2 Extension of a PEG linker by one ethylene glycol unitSwitched selectivity from dual EGFR/HER2 degradation to selective EGFR degradation. nih.gov
TBK1 Varying PEG linker lengthDegradation was not evident with linkers shorter than 12 atoms; longer linkers significantly improved degradation.
BTK Short vs. Long PEG linkers (≥ 4 PEG units)Shorter linkers impaired binding affinity for BTK and CRBN by up to 20-fold compared to longer linkers. nih.gov

This interactive data table presents research findings on how linker length and composition influence the activity and selectivity of PROTACs.

Enzyme Activity Modulation and Inhibition Studies

This compound is a valuable tool in the field of enzymology, primarily utilized for its ability to modulate and inhibit enzyme activity. This functionality is conferred by the iodoacetamide group, which acts as a reactive moiety targeting specific amino acid residues within enzyme structures. The polyethylene glycol (PEG) linker, in this case, a discrete PEG with 8 ethylene glycol units, provides desirable physicochemical properties such as increased hydrophilicity and reduced steric hindrance, facilitating the interaction of the iodoacetamide group with the target enzyme.

The primary mechanism of action involves the alkylation of sulfhydryl groups, most notably those of cysteine residues. ebi.ac.ukwikipedia.org This covalent modification is typically irreversible and can lead to a significant alteration of the enzyme's catalytic function. ebi.ac.ukmpbio.com The specificity of this interaction makes this compound and related iodoacetamide derivatives powerful probes for studying enzyme mechanisms, identifying active site residues, and developing novel enzyme inhibitors.

Investigating Enzyme Active Site Thiol Reactivity

The reactivity of cysteine residues within an enzyme's active site is a critical determinant of its catalytic activity. The deprotonated form of the cysteine's sulfhydryl group, the thiolate anion, is a potent nucleophile that often plays a direct role in catalysis. nih.gov Iodoacetamide-based reagents, including this compound, are frequently employed to probe the reactivity of these active site thiols.

The reaction between the iodoacetamide and a cysteine residue results in the formation of a stable thioether bond, effectively capping the reactive thiol group. atto-tec.com The rate of this alkylation reaction is dependent on several factors, including the pKa of the cysteine residue and its accessibility within the protein structure. Cysteine residues with lower pKa values exist to a greater extent in the more reactive thiolate form at physiological pH, leading to a faster reaction with iodoacetamide. nih.gov

By monitoring the rate of enzyme inactivation in the presence of this compound, researchers can gain insights into the chemical environment of the active site cysteine. This information is crucial for understanding the enzyme's catalytic mechanism and for the design of targeted inhibitors. Furthermore, the use of isotope-coded iodoacetamide reagents allows for the determination of specific cysteine pKa values through mass spectrometry, providing a detailed picture of the reactivity of individual cysteine residues within a protein. nih.gov

The reaction of iodoacetamide with the sulfhydryl group of cysteine is a well-established method for studying thiol reactivity. The table below summarizes the key aspects of this interaction.

FeatureDescription
Reactive Group Iodoacetamide
Target Residue Cysteine (thiol group)
Reaction Type Alkylation
Bond Formed Thioether
Effect on Thiol Irreversible modification
Influencing Factors pKa of cysteine, accessibility of the residue

Specific Examples of Enzyme Inhibition by Iodoacetamide Derivatives

The ability of iodoacetamide and its derivatives to irreversibly inhibit enzymes with essential cysteine residues in their active sites has been extensively documented. mpbio.comnih.gov This inhibitory action is a direct consequence of the alkylation of the active site thiol, which prevents the enzyme from carrying out its normal catalytic function. nih.gov

One of the most classic examples is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis. nih.govresearchgate.net Iodoacetamide has been shown to irreversibly inactivate GAPDH by reacting with a critical cysteine residue in its active center. nih.gov This modification prevents the substrate, glyceraldehyde-3-phosphate, from binding and reacting, thereby halting the glycolytic pathway. nih.gov

Iodoacetamide derivatives are also potent inhibitors of cysteine proteases , a large family of enzymes that play crucial roles in various physiological and pathological processes. ebi.ac.ukmpbio.com These enzymes, which include papain and cathepsins, rely on a catalytic dyad or triad that includes a cysteine residue. ebi.ac.uk Iodoacetamide effectively alkylates this active site cysteine, leading to the irreversible inhibition of the protease's activity. ebi.ac.ukwikipedia.org

The table below provides a list of enzymes that are known to be inhibited by iodoacetamide and its derivatives.

EnzymeEnzyme ClassRole of Targeted Cysteine
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)OxidoreductaseCatalytic active site
PapainCysteine ProteaseCatalytic dyad
Cathepsin BCysteine ProteaseCatalytic dyad
Alcohol dehydrogenaseOxidoreductaseNot specified
Alkaline phosphataseHydrolaseNot specified
β-AmylaseHydrolaseNot specified
Heme oxygenaseOxidoreductaseNot specified
L-Lysine decarboxylaseLyaseNot specified

It is important to note that while iodoacetamide is a powerful tool for studying cysteine-dependent enzymes, it is not entirely specific for cysteine residues. At higher concentrations or pH values, it can also react with other amino acid residues such as histidine and methionine, although at a much slower rate. mpbio.comnbsbio.co.uk Therefore, careful experimental design and interpretation are necessary when using iodoacetamide derivatives for enzyme inhibition studies.

Analytical and Biophysical Characterization of Conjugates

Chromatographic Techniques for Conjugate Purification and Analysis

Chromatography is an indispensable tool for the purification and analysis of protein conjugates. researchgate.net Following a PEGylation reaction with Iodoacetamido-PEG8-acid, the reaction mixture is typically a heterogeneous collection of the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially other by-products. Chromatographic methods separate these components based on differences in their physical and chemical properties such as size, charge, and hydrophobicity. researchgate.net

Commonly employed chromatographic techniques include:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted native protein and low molecular weight PEG reagents. researchgate.net

Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. While widely used for peptides and small proteins, it can also be applied on an analytical scale for the analysis of PEGylated conjugates, including the identification of PEGylation sites.

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobic interactions with the stationary phase. It can serve as a complementary method to IEX for purifying PEGylated proteins that are otherwise difficult to separate.

These techniques can be used individually or in combination to achieve a high degree of purity for the this compound conjugate. researchgate.net

Spectroscopic Methods for Structural Elucidation of Conjugates

Spectroscopic techniques provide valuable information about the structural integrity and conformational changes in a protein upon conjugation with this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to determine protein concentration and can also provide initial indications of conjugation. Changes in the absorption spectrum after PEGylation may suggest alterations in the local environment of aromatic amino acid residues.

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is particularly sensitive to the local environment of tryptophan residues within a protein. nih.gov A shift in the fluorescence emission maximum or a change in fluorescence intensity upon conjugation can indicate conformational changes or the proximity of the PEG chain to tryptophan residues. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins. Far-UV CD (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). Near-UV CD (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acids. Comparing the CD spectra of the native protein and the this compound conjugate allows for the detection of any significant structural perturbations induced by PEGylation.

The following table summarizes the application of these spectroscopic methods:

Interactive Data Table: Spectroscopic Methods for Conjugate Analysis

Technique Information Obtained Typical Observations for this compound Conjugates
UV-Vis Spectroscopy Protein concentration, preliminary indication of modification. Subtle shifts in the absorption spectrum.
Fluorescence Spectroscopy Conformational changes, local environment of tryptophan residues. Changes in emission wavelength or intensity, indicating altered tryptophan environment. nih.gov

| Circular Dichroism (CD) | Secondary and tertiary structure integrity. | Comparison of spectra before and after conjugation reveals preservation or alteration of protein fold. |

Advanced Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry (MS) is a critical analytical tool for the characterization of PEGylated proteins, providing precise information on molecular weight and the degree of PEGylation (the number of PEG chains attached to a single protein molecule). walshmedicalmedia.comresearchgate.net The covalent attachment of this compound increases the protein's mass by a defined amount for each attached linker.

Key MS techniques include:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For decades, MALDI-TOF MS has been a primary technique for determining the average molecular weight of PEGylated proteins and assessing the distribution of species with different numbers of attached PEG chains. walshmedicalmedia.comnih.gov

Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC-MS), is another powerful technique. walshmedicalmedia.com It can be more complicated due to the charge state distribution and the polydispersity of some PEGs, but advancements have made it highly effective. walshmedicalmedia.comthermofisher.com High-resolution instruments like the Orbitrap can provide very accurate mass measurements. thermofisher.com

Tandem Mass Spectrometry (MS/MS): To identify the specific site of conjugation, peptide mapping strategies are employed. The conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. nih.govnih.gov By identifying the peptide fragment that carries the mass of the this compound linker, the exact amino acid residue (typically cysteine) that was modified can be pinpointed. creativepegworks.com Novel cleavable linkers have also been designed to simplify this process, leaving behind a reporter that marks the attachment site. nih.govacs.org

The determination of the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs) is a parallel concept, where LC-MS is used to determine the average number of drug-linker molecules attached to the antibody. enovatia.com

Interactive Data Table: Mass Spectrometry Techniques for Conjugate Characterization

Technique Primary Application Key Findings for this compound Conjugates
MALDI-TOF MS Average molecular weight and degree of PEGylation. walshmedicalmedia.com Confirms the mass increase corresponding to the number of attached PEG8 linkers.
ESI-MS Accurate molecular weight and analysis of complex mixtures. thermofisher.com Provides high-resolution mass data to confirm stoichiometry.

| LC-MS/MS (Peptide Mapping) | Identification of conjugation site. nih.govnih.gov | Pinpoints the specific cysteine residue modified with the linker. |

Biophysical Characterization of Conjugate Stability and Conformational Integrity

Understanding the impact of PEGylation on a protein's stability and conformation is crucial. acs.orgnih.gov The attachment of a polymer like PEG can influence a protein's resistance to thermal and chemical denaturation. nih.gov

Key biophysical methods include:

Differential Scanning Calorimetry (DSC): DSC directly measures the heat changes that occur as a protein unfolds upon heating. This provides the melting temperature (Tm), a key indicator of thermal stability. An increase in Tm for the this compound conjugate compared to the native protein would indicate stabilization.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. nih.gov It provides a rapid assessment of changes in thermal stability. nih.gov

Circular Dichroism (CD) Melt Studies: By monitoring the CD signal at a specific wavelength while increasing the temperature, a thermal unfolding curve can be generated, providing another measure of the protein's melting temperature and conformational stability.

Analytical Ultracentrifugation (AUC): AUC can provide information on the hydrodynamic properties of the conjugate, including its size, shape, and state of aggregation. This can confirm the increase in hydrodynamic radius upon PEGylation and assess whether the conjugation process has induced aggregation.

Studies have shown that the impact of PEGylation on conformational stability can be significant and depends on factors like the site of attachment and the nature of the linker. acs.orgnih.govresearchgate.net In some cases, PEGylation can enhance conformational stability by reducing the protein's propensity to aggregate or undergo proteolysis. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is Iodoacetamido-PEG8-acid synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting iodoacetamide derivatives with PEG8-acid under controlled pH and temperature. Purification is achieved via reversed-phase HPLC or size-exclusion chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and analytical HPLC to assess purity (>95%). Detailed protocols must align with journal guidelines for reproducibility, including solvent systems, reaction times, and instrument calibration parameters .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolve in anhydrous DMSO or PBS (pH 7.4) and store at 4°C. Avoid freeze-thaw cycles, which degrade PEG chains. Stability should be verified periodically via HPLC to detect hydrolysis or oxidation byproducts. Refer to safety data sheets for handling precautions, including the use of gloves and fume hoods during reconstitution .

Q. How can researchers verify the reactivity of this compound with thiol groups in proteins?

  • Methodological Answer : Perform a kinetic assay using Ellman’s reagent (DTNB) to quantify free thiols before and after conjugation. Optimize reaction conditions (e.g., pH 7.0–8.5, 4°C incubation) to minimize disulfide scrambling. Validate conjugation efficiency via SDS-PAGE with Coomassie staining or Western blotting using PEG-specific antibodies. Include negative controls (e.g., cysteine-free proteins) to confirm specificity .

Advanced Research Questions

Q. What strategies resolve discrepancies in crosslinking efficiency when using this compound with cysteine-containing proteins?

  • Methodological Answer : Discrepancies often arise from steric hindrance or variable cysteine accessibility. Use site-directed mutagenesis to introduce cysteine residues at specific positions, paired with structural modeling (e.g., PyMOL). Compare reaction kinetics under reducing vs. non-reducing conditions. Employ Förster resonance energy transfer (FRET) or single-molecule fluorescence to monitor real-time binding dynamics. Document all variables (molar ratios, incubation times) systematically to identify outliers .

Q. How can researchers optimize reaction conditions for this compound in complex biological matrices?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying pH (6.5–8.5), temperature (4–37°C), and ionic strength. Use response surface methodology to model optimal conditions. Validate in serum-containing buffers by spiking with a thiol-reactive fluorophore (e.g., Alexa Fluor 647-maleimide) and quantifying unreacted reagent via fluorescence quenching. Account for competing nucleophiles (e.g., glutathione) by adjusting reagent excess .

Q. What analytical methods are recommended for detecting off-target modifications during this compound conjugation?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to identify adducts at non-cysteine residues (e.g., lysine or histidine). Compare peptide maps of conjugated vs. unconjugated proteins. Use isotopic labeling or stable isotope tagging to distinguish endogenous modifications from reagent-induced artifacts. Cross-validate findings with orthogonal techniques like capillary electrophoresis .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement rigorous quality control (QC) protocols, including NMR integration for PEG chain integrity and dynamic light scattering (DLS) to assess aggregation. Use statistical process control (SPC) charts to monitor critical parameters (e.g., polydispersity index). If variability persists, collaborate with analytical chemistry experts to refine purification workflows, such as gradient elution in HPLC .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS spectra and HPLC chromatograms in supplementary materials. Use electronic lab notebooks (ELNs) to document metadata (e.g., lot numbers, instrument settings). Follow PRISMA-inspired checklists for systematic reporting of experimental variables, even in non-review contexts .

Q. How can researchers mitigate confounding factors in crosslinking studies using this compound?

  • Methodological Answer : Perform time-course experiments to distinguish specific conjugation from non-specific adsorption. Use knockout cell lines or competitive inhibitors (e.g., free iodoacetamide) to validate target engagement. Apply multivariate statistical analysis to decouple variables (e.g., reagent concentration vs. incubation time). Share datasets via repositories like Zenodo for independent validation .

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